Nalpha-Fmoc-Nepsilon-Azido-D-Lysine
CAS No.: 1198791-53-5
Cat. No.: VC0557650
Molecular Formula: C21H22N4O4
Molecular Weight: 394,42 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1198791-53-5 |
---|---|
Molecular Formula | C21H22N4O4 |
Molecular Weight | 394,42 g/mole |
IUPAC Name | (2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1 |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Introduction
Chemical Identity and Structural Properties
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine, also known as Fmoc-D-Lys(N3)-OH, is a modified D-lysine amino acid with Fmoc protection at the alpha-amino group and an azide functionality at the epsilon-amino position. This compound represents a critical building block in peptide chemistry, particularly for researchers seeking to incorporate bioorthogonal reactive groups into peptide sequences.
Chemical Structure and Properties
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine has the molecular formula C21H22N4O4 with a molecular weight of 394.42 g/mol . The compound displays a specific optical rotation of [α]D = 12-14° (c = 1 in DMF) at 20°C, reflecting its D-configuration . The structure features the characteristic Fmoc protecting group connected to the alpha-amino group of D-lysine and an azide group replacing the epsilon-amino functionality.
Table 1. Physical and Chemical Properties of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine
Nomenclature and Alternative Names
The compound is known by several names in scientific literature, which can occasionally lead to confusion. Common alternative nomenclature includes:
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Fmoc-D-Lys(N3)-OH
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Fmoc-D-azidolysine
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Fmoc-6-azido-D-norleucine
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6-Azido-N-Fmoc-D-norleucine
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(R)-6-azido-2-(Fmoc-amino)hexanoic acid
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(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
The systematic IUPAC name is (2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, which precisely describes its chemical structure and stereochemistry .
Synthesis and Preparation Methods
The synthesis of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine involves multiple steps to achieve the correct stereochemistry and selective functionalization at the epsilon position. Several synthetic approaches have been reported in the literature, with various optimizations aimed at improving yield and purity.
Traditional Synthetic Routes
Traditional synthesis typically begins with D-lysine or a suitably protected derivative. The alpha-amino group is first protected with the Fmoc group, followed by conversion of the epsilon-amino group to an azide functionality. This transformation can be accomplished through diazo transfer reactions using trifluoromethanesulfonyl azide or other azide transfer reagents .
Optimized Synthetic Approaches
Recent literature describes optimized synthetic pathways for preparing Fmoc azido amino acids in higher yields and purities. As noted in comparative studies, multiple reaction pathways have been investigated for the preparation of azido amino acids, including Nalpha-Fmoc-Nepsilon-Azido-D-Lysine . These improved methods have enabled the production of multigram quantities within relatively short timeframes at cost-effective scales.
Researchers working with this compound should note that certain side reactions can occur during extended coupling reactions, including potential elimination of the azido moiety under prolonged coupling conditions with specific reagents .
Applications in Peptide Chemistry
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine serves as a key building block in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).
Role in Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS has become the method of choice for peptide synthesis due to its orthogonal protection strategy. This approach allows for selective deprotection of the alpha-amino group using basic conditions (typically piperidine) while maintaining side-chain protecting groups that are removable under acidic conditions . Nalpha-Fmoc-Nepsilon-Azido-D-Lysine integrates seamlessly into this methodology, providing an additional functional handle for subsequent modifications.
Orthogonal Protection Strategies
The incorporation of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine into peptides employs an orthogonal protection strategy where:
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The Fmoc group protects the alpha-amino functionality during solid-phase synthesis
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The azide group serves as a masked functionality that remains stable during standard peptide coupling and Fmoc deprotection conditions
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The azide moiety can later be selectively transformed through bioorthogonal chemistry without affecting other functional groups in the peptide
This orthogonality makes Nalpha-Fmoc-Nepsilon-Azido-D-Lysine particularly valuable in complex peptide synthesis projects requiring site-selective modifications.
Applications in Bioconjugation
The azide functionality in Nalpha-Fmoc-Nepsilon-Azido-D-Lysine enables various bioconjugation reactions that proceed with high specificity under mild conditions.
Click Chemistry Applications
The azide group serves as an excellent handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry. This permits the attachment of numerous alkyne-containing molecules to peptides incorporating this modified amino acid . The reaction proceeds with high efficiency and selectivity under various conditions, making it valuable for attaching:
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Fluorescent dyes for imaging
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Affinity tags for purification
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Drug molecules for targeted delivery
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Biomolecules for studying protein-protein interactions
Strain-Promoted Azide-Alkyne Cycloaddition
Beyond standard CuAAC reactions, Nalpha-Fmoc-Nepsilon-Azido-D-Lysine can participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives . These copper-free approaches are particularly valuable for bioconjugation in sensitive biological systems where copper toxicity might be problematic.
Advantages in Site-Specific Bioconjugation
The incorporation of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine into peptides allows for precisely positioned modification points. This site-specificity represents a significant advantage over traditional bioconjugation methods that often target naturally occurring amino acids (like lysine or cysteine), which may appear multiple times in a sequence, leading to heterogeneous product mixtures .
Research Applications
The unique properties of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine have led to its adoption across multiple research domains.
Peptide Synthesis Applications
In peptide synthesis, Nalpha-Fmoc-Nepsilon-Azido-D-Lysine serves as a key building block that allows researchers to create complex structures with specific functionalities. The compound enables the incorporation of azide handles at precise positions within peptide sequences, facilitating subsequent modifications or conjugations .
Bioconjugation Applications
The azido group enables click chemistry reactions, making Nalpha-Fmoc-Nepsilon-Azido-D-Lysine ideal for attaching biomolecules to surfaces or other molecules. This capability is particularly crucial in drug development and diagnostics, where precise molecular conjugations are often required .
Protein Labeling
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine can be used to label proteins for visualization in various assays. This application enhances the understanding of protein interactions and functions in biological systems through the attachment of fluorescent probes or other detection agents via the azide functionality .
Drug Development
In pharmaceutical research, Nalpha-Fmoc-Nepsilon-Azido-D-Lysine aids in developing new therapeutics by facilitating the modification of drug candidates to improve their efficacy and selectivity. The compound enables the attachment of targeting moieties, drug payloads, or other functional elements to peptide-based pharmaceuticals .
Research in Chemical Biology
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine plays a significant role in studying cellular processes, allowing scientists to explore the effects of modified peptides in living organisms. The bioorthogonal reactivity of the azide group permits selective modifications in complex biological environments .
Comparison with Related Compounds
Understanding how Nalpha-Fmoc-Nepsilon-Azido-D-Lysine compares to related compounds helps researchers select the most appropriate reagent for specific applications.
Comparison with L-Isomer
The L-isomer, Nalpha-Fmoc-Nepsilon-Azido-L-Lysine, shares many chemical properties with the D-isomer but differs in stereochemistry. This difference is reflected in their optical rotation values: while the D-isomer has a positive optical rotation ([α]D = 12-14°), the L-isomer exhibits a negative optical rotation ([α]D = -12.0 to -14.5°) . The choice between isomers depends on the specific research requirements, particularly regarding peptide conformation and biological activity.
Comparison with Other Azido Amino Acids
Several other azido amino acids are available for similar applications, including:
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Fmoc-D-Dap(N3)-OH (3-azido-D-alanine): A smaller azido amino acid with different spatial characteristics
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Azido derivatives of homoalanine, ornithine, and other amino acids: These offer varying chain lengths between the peptide backbone and the azide functionality
The selection of a specific azido amino acid depends on factors such as:
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Desired distance between peptide backbone and reactive azide
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Steric considerations around the modification site
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Conformational impact on the resulting peptide structure
Coupling Recommendations in Peptide Synthesis
When incorporating Nalpha-Fmoc-Nepsilon-Azido-D-Lysine into peptides, certain considerations can optimize coupling efficiency and minimize side reactions.
Coupling Reagents
For optimal results with azido-containing amino acids like Nalpha-Fmoc-Nepsilon-Azido-D-Lysine, specific coupling reagents are recommended. PyBOP or Castro's reagent have been reported to provide better results compared to HBTU or TBTU for coupling azido amino acids . This selectivity in coupling reagents can significantly impact the efficiency and purity of the final peptide product.
Reaction Monitoring
When working with azido compounds in peptide synthesis, careful monitoring of reactions is advisable to avoid potential side reactions. Extended coupling times have been reported to potentially lead to elimination of the azido moiety under certain conditions . Therefore, optimizing reaction times and conditions is crucial for successful incorporation of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine into peptide sequences.
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